molecular formula C17H14F4N2O2S2 B2645162 1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-30-8

1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2645162
CAS No.: 868218-30-8
M. Wt: 418.42
InChI Key: HAVZOWABAPSXKR-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-(trifluoromethyl)benzylsulfanyl group at position 2. The sulfonyl group enhances electrophilicity and metabolic stability, while the trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2S2/c18-14-5-7-15(8-6-14)27(24,25)23-10-9-22-16(23)26-11-12-1-3-13(4-2-12)17(19,20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZOWABAPSXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the introduction of the fluorobenzenesulfonyl and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and sulfur atoms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and sulfur atoms allows it to form strong bonds with target molecules, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs:

Compound Name Sulfonyl Substituent Sulfanyl Substituent Core Structure Molecular Weight (g/mol) Notable Properties References
Target Compound 4-Fluorophenyl 4-(Trifluoromethyl)benzyl 4,5-Dihydroimidazole ~434.3 (calculated) High lipophilicity; electron-withdrawing groups enhance stability
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4-Nitrophenyl 4-Chlorobenzyl 4,5-Dihydroimidazole ~451.9 Nitro group increases reactivity; higher electrophilicity
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Phenyl 3,4-Dichlorobenzyl 4,5-Dihydroimidazole ~453.3 Dichlorophenyl enhances halogen bonding; unsubstituted sulfonyl reduces polarity
2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazole 4-Fluorophenyl Imidazole ~478.5 Propargyl group introduces alkyne functionality; diphenyl increases rigidity
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Imidazole ~324.3 Methoxy group donates electrons; dimethyl substitution restricts conformational flexibility
4-{4,5-Diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}phenol Imidazole ~532.5 Trifluoromethoxy group balances lipophilicity and metabolic stability

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to chlorinated analogs () but reduces it relative to diphenyl-substituted imidazoles () .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but the trifluoromethylbenzyl group may counteract this effect in the target compound .

Crystallographic and Electronic Features

  • Dihedral Angles : The target compound’s dihydroimidazole core may exhibit smaller dihedral angles compared to fully aromatic imidazoles (e.g., ), affecting packing efficiency and crystal stability .

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

  • Molecular Formula : C16H15F3N2O2S
  • Molecular Weight : 356.36 g/mol
PropertyValue
DensityNot specified
Boiling PointNot specified
SolubilityNot specified

Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors, which may contribute to their therapeutic effects.
  • Modulation of Signaling Pathways : The sulfonyl and trifluoromethyl groups may enhance binding affinity to specific receptors or enzymes, potentially affecting various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound was shown to inhibit the proliferation of colorectal cancer cells with IC50 values significantly lower than standard treatments like 5-fluorouracil .

Antimicrobial Activity

Imidazole derivatives have been reported to possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, structural similarities suggest potential efficacy against various pathogens.

Case Studies

  • Colorectal Cancer Inhibition : A study demonstrated that a structurally related compound inhibited Wnt-dependent transcription in colorectal cancer cells, leading to reduced cell proliferation and tumor growth in xenograft models .
  • Enzyme Inhibition : Another research focused on imidazole derivatives indicated that these compounds could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering challenges in sulfonyl and sulfanyl group incorporation?

  • Methodological Answer : The synthesis should employ stepwise functionalization of the imidazole core. First, introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C). For the sulfanyl moiety, a thiol-ene "click" reaction with [4-(trifluoromethyl)phenyl]methanethiol in the presence of a radical initiator (e.g., AIBN) improves regioselectivity . Monitor reaction progress via TLC with iodine visualization. Optimize yields (typically 50–70%) by varying equivalents of sulfonating agents and reaction time (12–24 hrs).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/19F^{19}F-NMR to confirm substitution patterns (e.g., fluorine environments at δ −110 to −115 ppm for CF3_3). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (expected [M+H]+^+ ~461.08 Da). Purity ≥95% can be achieved via preparative HPLC (C18 column, acetonitrile/water gradient) . For crystallinity assessment, attempt single-crystal X-ray diffraction in dichloromethane/hexane mixtures.

Q. How can researchers address poor solubility in aqueous media during biological assays?

  • Methodological Answer : Modify formulation using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation (e.g., 10 mM HP-β-CD in PBS). Alternatively, introduce polar substituents (e.g., hydroxyl groups) via post-synthetic modification of the benzyl-sulfanyl moiety while monitoring retention of bioactivity . Conduct solubility studies via shake-flask method (pH 1–10) to identify optimal buffer conditions.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electron-withdrawing effects of fluorobenzenesulfonyl groups on the imidazole core’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals. Compare charge distribution maps of fluorinated vs. non-fluorinated analogues to quantify electron-withdrawing effects. Validate with Hammett σp_p values for the 4-fluorophenyl group (σp_p ≈ 0.06) . Use Gaussian or ORCA software packages for simulations.

Q. How to resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (IC50_{50}/EC50_{50}) using hierarchical clustering to identify outlier assays. Control for variables like cellular permeability (via PAMPA assay) and protein binding (equilibrium dialysis). Cross-validate results in isogenic cell lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects . Apply Grubbs’ test for statistical outlier detection.

Q. What strategies exist for determining the precise role of the trifluoromethylbenzyl moiety in target binding interactions?

  • Methodological Answer : Use alanine scanning mutagenesis on recombinant protein targets to identify critical binding residues. Pair with isothermal titration calorimetry (ITC) to measure ΔG changes upon CF3_3-group deletion. Molecular dynamics simulations (NAMD/GROMACS) can visualize hydrophobic interactions between the CF3_3 group and binding pockets . Synthesize deuterated analogues for neutron diffraction studies.

Q. How to design controlled experiments to differentiate between steric and electronic effects influencing the compound’s stability under various pH conditions?

  • Methodological Answer : Prepare analogues with isosteric replacements (e.g., replace CF3_3 with CH3_3 for steric control; replace F with H for electronic effects). Monitor degradation kinetics via UPLC-MS in buffered solutions (pH 2–12). Use Eyring plots to calculate activation energy differences. Compare t1/2t_{1/2} values under oxidative (H2 _2O2 _2) vs. hydrolytic conditions .

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